Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one
Overview
Description
Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is a compound with the CAS Number: 159634-63-6 . It has a molecular weight of 216.28 . It is a white solid in physical form . This compound is also known as Spiroindoline, a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities.
Synthesis Analysis
Some spiro[piperidine-4,2’(1’H)-quinazolin]-4’(3’H)-ones were synthesized and evaluated as ligands of the nociceptin receptor . The synthesis of spirochromanones from substituted and the addition of a spiro junction at the C 2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule .Molecular Structure Analysis
The InChI code for Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one is 1S/C13H16N2O/c16-12-9-13 (5-7-14-8-6-13)10-3-1-2-4-11 (10)15-12/h1-4,14H,5-9H2, (H,15,16) . The molecular formula is C13H16N2O .Chemical Reactions Analysis
The addition of a spiro junction at the C 2 position of the chroman-4-one molecule led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .Physical And Chemical Properties Analysis
Spiro[piperidine-4,4’(1’H)-quinolin]-2’(3’H)-one has a molecular weight of 217.27 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 .Scientific Research Applications
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Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4’-piperidine] derivatives
- Summary of Application : This research focuses on the synthesis of spiro[indole-3,4’-piperidine] derivatives using a chelation-controlled cycloisomerization of tryptamine-ynamides .
- Methods of Application : The process involves the use of Ag(i)/PPh3 as a catalyst to control the cycloisomerization of tryptamine-ynamides .
- Results : The research successfully developed a method to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .
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Green synthesis and application of spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] as selective Hg(II) fluorescence sensor
- Summary of Application : This research focuses on the green synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles] and their application as selective Hg(II) fluorescence sensors .
- Methods of Application : The synthesis was performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media .
- Results : The research demonstrated that the synthesized compounds can be used as selective fluorescence chemosensors for the detection of Hg2+ .
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Development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one Compounds in Medicinal Chemistry Research
- Summary of Application : This research focuses on the development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one compounds in the field of medicinal chemistry .
- Methods of Application : The process involves the simultaneous reactions of condensation and cyclization .
- Results : The compounds have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
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Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4’-piperidine] derivatives
- Summary of Application : This research focuses on the synthesis of spiro[indole-3,4’-piperidine] derivatives using a chelation-controlled cycloisomerization of tryptamine-ynamides .
- Methods of Application : The process involves the use of Ag(i)/PPh3 as a catalyst to control the cycloisomerization of tryptamine-ynamides .
- Results : The research successfully developed a method to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
- Summary of Application : This research focuses on the synthesis of various piperidine derivatives and their pharmacological applications .
- Methods of Application : The process involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . More than 7000 piperidine-related papers were published during the last five years .
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Development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one Compounds in Medicinal Chemistry Research
- Summary of Application : This research focuses on the development of Spiro [chromane-2,4′-piperidine]-4 (3H)-one compounds in the field of medicinal chemistry .
- Methods of Application : The process involves the simultaneous reactions of condensation and cyclization .
- Results : Compounds with the said backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
Safety And Hazards
Future Directions
properties
IUPAC Name |
spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-9-13(5-7-14-8-6-13)10-3-1-2-4-11(10)15-12/h1-4,14H,5-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIFTKVXJXECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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